1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one
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Overview
Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one is a complex organic compound with notable relevance in scientific research. Its structure comprises a pyrimidine ring substituted with bromine, coupled with a pyrrolidine ring and a diphenylethyl ketone moiety. The intricate molecular arrangement of this compound lends itself to a variety of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one typically involves multiple steps:
Formation of the pyrimidine ring: : A precursor compound, often 2-chloropyrimidine, undergoes bromination using reagents like N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Oxy-pyrrolidinyl linkage: : This intermediate reacts with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the 5-bromopyrimidin-2-yl)oxy derivative.
Ketone synthesis:
Industrial Production Methods
Industrial production of this compound follows similar routes but often employs continuous flow reactors and optimized conditions to enhance yield and purity. This may include the use of high-throughput screening for catalysts and reagents, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one undergoes various reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), primarily affecting the pyrrolidine ring.
Reduction: : It can be reduced by reagents such as lithium aluminum hydride (LiAlH4), often targeting the carbonyl group.
Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium methoxide (NaOMe) reacting at the bromine-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Performed in acidic or basic conditions with potent oxidizers.
Reduction: : Typically conducted in anhydrous solvents under inert atmospheres.
Substitution: : Often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
Major Products
Oxidation: : Formation of oxidized pyrrolidine derivatives.
Reduction: : Reduced ketone forms, yielding alcohol derivatives.
Substitution: : Replacement of bromine with various nucleophiles, leading to diverse functionalized pyrimidine derivatives.
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one has a broad range of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, such as potential anti-cancer or anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and pi-pi stacking interactions, influencing biological pathways. The pyrrolidine ring may interact with polar regions of biological targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Compared to other pyrimidine and pyrrolidine derivatives, 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one stands out due to its unique structure combining these two moieties with a diphenylethyl ketone. Similar compounds include:
2,2-diphenylethan-1-one derivatives: : Lacking the pyrimidine and pyrrolidine components.
Pyrrolidine-pyrimidine compounds: : Without the diphenylethyl ketone group.
5-bromo substituted pyrimidine derivatives: : Without the pyrrolidine and diphenylethyl components.
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Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRDVPMFIODCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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